alpha-Methylcholine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methylcholine typically involves the reaction of trimethylamine with 1-chloro-2-propanol under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained in the form of a crystalline solid, which is then packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
alpha-Methylcholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
alpha-Methylcholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in certain reactions.
Biology: This compound is utilized in the study of cellular processes and as a reagent in biochemical assays.
Industry: It is employed as an antistatic agent and in the production of surfactants.
Mechanism of Action
The mechanism of action of alpha-Methylcholine involves its interaction with molecular targets through ionic and hydrogen bonding. It can modulate various biochemical pathways by influencing the activity of enzymes and receptors. The specific pathways involved depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-:
2-Hydroxypropyltrimethylammonium chloride: Used as a surfactant and in water treatment processes.
Uniqueness
alpha-Methylcholine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl group and quaternary ammonium structure make it versatile for various applications .
Properties
IUPAC Name |
1-hydroxypropan-2-yl(trimethyl)azanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3/q+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAUBRYQGMZJLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)[N+](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NO+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944216 |
Source
|
Record name | 1-Hydroxy-N,N,N-trimethylpropan-2-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80944216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21618-46-2 |
Source
|
Record name | alpha-Methylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021618462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-N,N,N-trimethylpropan-2-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80944216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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